N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide
Description
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a synthetic acetamide derivative featuring a dichlorophenyl group linked to a piperazine ring via an acetamide bridge. The piperazine moiety is further substituted with a morpholine-4-sulfonyl group, which distinguishes it from other analogs. This structural motif is designed to enhance solubility and target binding through hydrogen bonding and electronic effects.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-morpholin-4-ylsulfonylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N4O4S/c17-14-2-1-13(11-15(14)18)19-16(23)12-20-3-5-21(6-4-20)27(24,25)22-7-9-26-10-8-22/h1-2,11H,3-10,12H2,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYJPQATCRNYQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide typically involves multiple steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichloroaniline, is reacted with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide.
Introduction of the Piperazine Ring: The intermediate is then reacted with piperazine in the presence of a suitable base, such as sodium hydroxide, to form N-(3,4-dichlorophenyl)-2-piperazin-1-yl-acetamide.
Sulfonylation: The final step involves the introduction of the morpholine sulfonyl group. This is achieved by reacting the piperazine derivative with morpholine-4-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Alkylated derivatives of the piperazine ring.
Scientific Research Applications
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in drug development.
Mechanism of Action
The mechanism of action of N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
4-Fluorophenylsulfonyl Analogs
- Example : N-(3,4-Dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}acetamide ().
- Key Difference : The sulfonyl group is substituted with a 4-fluorophenyl ring instead of morpholine.
- Impact :
- Lipophilicity : The aryl group increases hydrophobicity, which may reduce aqueous solubility compared to the morpholine-sulfonyl analog .
Benzo[d]thiazole-Sulfonyl Derivatives
- Examples : Compounds 47–50 ().
- Key Difference : Piperazine is substituted with benzo[d]thiazole-5-ylsulfonyl groups.
- Impact :
- Antimicrobial Activity : These derivatives exhibit strong activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), attributed to the benzo[d]thiazole moiety's planar aromatic structure.
- Target Specificity : The morpholine-sulfonyl analog may lack this broad-spectrum antimicrobial activity due to differences in steric and electronic profiles .
Aryl-Substituted Piperazines
- Examples : Compounds 13–18 () with 4-methoxyphenyl, 4-chlorophenyl, or 4-fluorophenyl groups.
- Key Difference : Substituents are aryl rings directly attached to piperazine.
- Impact :
- Melting Points : Higher melting points (269–303°C) suggest stronger intermolecular forces (e.g., π-π stacking) compared to the morpholine-sulfonyl analog.
Morpholine vs. Non-Morpholine Sulfonyl Groups
Morpholine-Sulfonyl vs. Aryl-Sulfonyl
- Morpholine-Sulfonyl :
Morpholine-Sulfonyl vs. Thiazole Derivatives
- Example: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (). Key Difference: The thiazole ring replaces the dichlorophenyl group. Impact:
- Metabolic Stability : Thiazole rings are prone to oxidation, whereas the dichlorophenyl group in the target compound may confer greater stability.
- Bioactivity : Thiazole derivatives often target enzymes like cyclooxygenase (COX), whereas the morpholine-sulfonyl analog may have distinct mechanistic pathways .
Structural and Functional Data Table
Biological Activity
N-(3,4-Dichloro-phenyl)-2-[4-(morpholine-4-sulfonyl)-piperazin-1-yl]-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a dichlorophenyl moiety, a morpholine sulfonyl group, and a piperazine ring. The presence of these functional groups contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H18Cl2N4O2S |
| Molecular Weight | 359.29 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act on various receptors and enzymes, modulating their activity:
- Receptor Binding : The compound has shown potential as a selective ligand for sigma receptors, particularly the σ1 receptor, which is implicated in various neurological processes and pain modulation .
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, although specific mechanisms remain to be fully elucidated .
Antimicrobial Properties
Research has suggested that this compound possesses antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Case Study 1 : In a study involving human pancreatic cancer cell lines (MiaPaCa2), the compound exhibited moderate growth inhibition (GI50 > 50 μM), suggesting it may require further structural optimization to enhance efficacy .
- Case Study 2 : Another investigation focused on various modifications of the compound's structure to improve its anticancer activity. Modifications led to enhanced cytotoxicity against specific cancer types, indicating that structural adjustments can significantly impact biological effectiveness .
Research Findings
Recent findings highlight the promise of this compound in drug development:
- In vitro Studies : Laboratory analyses have shown that the compound can inhibit cell proliferation in certain cancer models.
- In vivo Studies : Animal models are being utilized to assess the therapeutic potential and safety profile of this compound in more complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
